1,3-Dithiane, 1,1-dioxide

Description

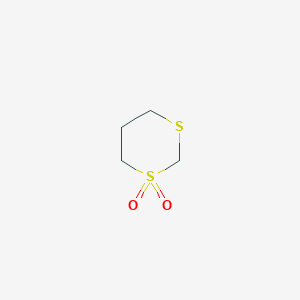

1,3-Dithiane, 1,1-dioxide (C₄H₈O₂S₂), also known as 1,3-dithiane sulfone, is a six-membered heterocyclic compound containing two sulfur atoms at positions 1 and 3, both oxidized to sulfone groups. This structural feature confers unique conformational and electronic properties. Computational studies reveal that the molecule undergoes inversion and topomerization processes, with 19 conformers identified, four of which are energy minima . The sulfone groups introduce significant steric and electrostatic effects, influencing coupling constants (e.g., $^1J_{C-H}$) and thermodynamic stability compared to non-oxidized analogs like 1,3-dithiane .

Properties

CAS No. |

55337-75-2 |

|---|---|

Molecular Formula |

C4H8O2S2 |

Molecular Weight |

152.2 g/mol |

IUPAC Name |

1,3-dithiane 1,1-dioxide |

InChI |

InChI=1S/C4H8O2S2/c5-8(6)3-1-2-7-4-8/h1-4H2 |

InChI Key |

OYRPBJWKZNAONQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCS(=O)(=O)C1 |

Origin of Product |

United States |

Preparation Methods

1,3-Dithiane, 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-propanedithiol with formaldehyde to form 1,3-dithiane, which is then oxidized to 1,3-dithiane, 1,1-dioxide using oxidizing agents such as hydrogen peroxide or sodium tungstate dihydrate . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone group enhances electrophilicity at the α-carbon, enabling nucleophilic displacement. Key examples include:

-

Alkylation : Reaction of 2-chloro-1,3-dithiane 1,1-dioxide with trioctylborane leads to octyl group migration and chloride displacement, yielding nonanoic acid after oxidation .

-

Reactivity with Aldehydes : The lithium anion of 2-chloro-1,3-dithiane 1,1-dioxide reacts with aromatic aldehydes (e.g., benzaldehyde) to form chlorohydrins with high diastereoselectivity (up to 95:5 dr) .

Table 1: Diastereoselectivity in Chlorohydrin Formation

| Aldehyde | dr (syn:anti) | Yield (%) |

|---|---|---|

| Benzaldehyde | 95:5 | 85 |

| 4-Nitrobenzaldehyde | 90:10 | 78 |

| Hexanal | 55:45 | 62 |

Elimination Reactions

Under basic conditions, 1,3-dithiane 1,1-dioxide undergoes elimination to form alkenes or regenerate carbonyl compounds:

-

Retro-Aldol Processes : Attempted epoxide formation from chlorohydrins reverts to the parent dithiane sulfone and aldehyde due to facile retro-aldol cleavage .

-

Base-Induced Decomposition : Strong bases (e.g., LDA) promote elimination, yielding α,β-unsaturated sulfoxides or sulfones .

Oxidation and Reduction

The sulfone group stabilizes the dithiane ring but allows selective deprotection:

-

Deprotection : Aqueous H₂O₂ with iodine catalyst (5 mol%) cleaves the dithiane ring under neutral conditions, regenerating carbonyl compounds without overoxidation .

-

Reduction : Catalytic hydrogenation reduces the dithiane sulfone to alkanes, though this is less common due to competing desulfurization pathways.

Addition Reactions

1,3-Dithiane 1,1-dioxide participates in conjugate additions and cycloadditions:

-

Michael Additions : The lithiated derivative reacts with α,β-unsaturated carbonyl compounds to form γ-keto sulfones.

-

Stereoselective Aldol Reactions : Metalated dithiane sulfones add to aldehydes with high diastereoselectivity under kinetic control (e.g., −78°C with LDA) .

Mechanistic Insight : Computational studies reveal that sulfone stabilization directs reactivity via chair-like transition states, minimizing ring strain .

Metalation and Anion Chemistry

The α-carbon’s acidity allows efficient lithiation for further functionalization:

-

Lithiation Conditions : n-BuLi or t-BuLi in THF/HMPA generates stable anions that react with electrophiles (alkyl halides, epoxides) .

-

Magnesium Anions : 2-Bromo-1,3-dithiane 1,1-dioxide reacts with Grignard reagents to form branched products, though competing decomposition limits yields .

Comparative Reactivity with Related Compounds

The sulfone group significantly alters reactivity compared to non-oxidized dithianes:

Table 2: Reactivity Comparison

| Property | 1,3-Dithiane 1,1-Dioxide | 1,3-Dithiane |

|---|---|---|

| Anion Stability | High (sulfone stabilization) | Moderate |

| Deprotection Ease | Harsh conditions required | Mild |

| Diastereoselectivity | Up to 95:5 dr | <80:20 dr |

Scientific Research Applications

1,3-Dithiane, 1,1-dioxide has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 1,3-Dithiane, 1,1-dioxide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfone groups enhance the compound’s reactivity, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Thermodynamic Stability

1,3-Dithiane sulfone is less thermodynamically stable than its 1,4-dithiane sulfone isomer. Calorimetric studies show the 1,3-isomer is 6.7 kJ/mol less stable due to heightened electrostatic repulsion between the sulfone groups in the 1,3-positions, whereas the 1,4-isomer benefits from reduced S–S interactions .

Table 1: Stability and Thermodynamic Data

| Compound | ΔH Formation (kJ/mol) | Relative Stability vs. 1,3-Dithiane Sulfone | Key Factor |

|---|---|---|---|

| 1,3-Dithiane sulfone | -167.0 (calc.) | Baseline | S–S electrostatic repulsion |

| 1,4-Dithiane sulfone | -173.7 (calc.) | +6.7 kJ/mol more stable | Reduced S–S repulsion |

| Thiane sulfone | -155.2 (exp.) | +11.8 kJ/mol more stable | Single sulfone group |

Conformational Dynamics

1,3-Dithiane sulfone exhibits complex inversion pathways involving four minima and five transition states, with energy barriers influenced by stereoelectronic effects . In contrast, 1,4-dithiane sulfone adopts a chair conformation with axial sulfone groups, minimizing torsional strain . Smaller rings, such as thietane 1,1-dioxide (four-membered), exhibit higher ring strain, leading to lower thermal stability compared to six-membered analogs .

Table 2: Conformational Properties

| Compound | Ring Size | Key Conformers | Energy Barrier (kJ/mol) |

|---|---|---|---|

| 1,3-Dithiane sulfone | 6 | 4 minima | 18–22 (inversion) |

| 1,4-Dithiane sulfone | 6 | Chair | <15 (topomerization) |

| Thietane 1,1-dioxide | 4 | Puckered | 30–35 (ring inversion) |

Electronic and Spectroscopic Properties

The sulfone groups in 1,3-dithiane sulfone polarize adjacent C–H bonds, leading to distinctive $^1J_{C-H}$ coupling constants (128–132 Hz) compared to 1,3-dithiane (120 Hz) . Benzo[b]thiophene 1,1-dioxide, a fused bicyclic sulfone, shows enhanced aromaticity due to conjugation with the benzene ring, resulting in downfield NMR shifts (e.g., δ 7.5–8.0 ppm for aromatic protons) .

Q & A

Basic Research Questions

Q. What are the optimal oxidation methods for synthesizing 1,3-Dithiane 1,1-dioxide, and how do reaction conditions affect yield?

- Methodological Answer : The synthesis of 1,3-Dithiane 1,1-dioxide can be achieved via oxidation of 1,3-Dithiane using hydrogen peroxide (H₂O₂) in acetic acid with catalytic sulfuric acid, yielding ~66% under optimized conditions . Potassium metaperiodate (KIO₄) in acetone/water systems also produces the dioxide, though yields vary (16–68%) depending on solvent ratios and reaction time . Contradictions in yield arise from factors like oxidant excess, temperature, and catalyst presence (e.g., tungstic acid improves H₂O₂ efficiency) . Researchers should prioritize stepwise oxidation and monitor reaction progress via IR spectroscopy (characteristic S=O stretches at 1325–1125 cm⁻¹) .

Q. How does the stability of 1,3-Dithiane 1,1-dioxide compare to its analogs under varying pH and temperature conditions?

- Methodological Answer : 1,3-Dithiane 1,1-dioxide exhibits greater hydrolytic stability compared to smaller-ring analogs (e.g., 1,2-dithiolane dioxide) but is susceptible to alkaline cleavage at pH >7. Thermal stability studies show decomposition above 150°C, with pyrolysis yielding sulfonic acid derivatives . For long-term storage, anhydrous conditions and inert atmospheres are recommended to prevent oxidation or polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.